2,3-dinor Prostaglandin E1 2,3-dinor Prostaglandin E1 Prostaglandin E1 (PGE1) is not a major naturally occurring prostaglandin, but it is widely administered clinically for several indications including peripheral occlusive vascular disease, erectile dysfunction and in neonatal cardiology. The metabolism of PGE1 is normally initiated by oxidation at C-15, resulting in 13,14-dihydro-15-keto PGE1 as the major metabolite. However, inhibition of this pathway or saturation by excess substrate could theoretically lead to enhanced production of 2,3-dinor metabolites, including 2,3-dinor PGE1. The biological activity of 2,3-dinor PGE1 has not been published. Cayman Chemical is a leading supplier of prostaglandins and their metabolites, and is currently the exclusive manufacturer of 2,3-dinor PGE1.
Brand Name: Vulcanchem
CAS No.: 7046-40-4
VCID: VC0156192
InChI: InChI=1S/C18H30O5/c1-2-3-4-7-13(19)10-11-15-14(16(20)12-17(15)21)8-5-6-9-18(22)23/h10-11,13-15,17,19,21H,2-9,12H2,1H3,(H,22,23)/b11-10+/t13-,14+,15+,17+/m0/s1
SMILES: CCCCCC(C=CC1C(CC(=O)C1CCCCC(=O)O)O)O
Molecular Formula: C18H30O5
Molecular Weight: 326.4 g/mol

2,3-dinor Prostaglandin E1

CAS No.: 7046-40-4

Reference Standards

VCID: VC0156192

Molecular Formula: C18H30O5

Molecular Weight: 326.4 g/mol

2,3-dinor Prostaglandin E1 - 7046-40-4

CAS No. 7046-40-4
Product Name 2,3-dinor Prostaglandin E1
Molecular Formula C18H30O5
Molecular Weight 326.4 g/mol
IUPAC Name 5-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]pentanoic acid
Standard InChI InChI=1S/C18H30O5/c1-2-3-4-7-13(19)10-11-15-14(16(20)12-17(15)21)8-5-6-9-18(22)23/h10-11,13-15,17,19,21H,2-9,12H2,1H3,(H,22,23)/b11-10+/t13-,14+,15+,17+/m0/s1
Standard InChIKey GTUGBRJEKVKOKQ-LRSAKWJDSA-N
Isomeric SMILES CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCC(=O)O)O)O
SMILES CCCCCC(C=CC1C(CC(=O)C1CCCCC(=O)O)O)O
Canonical SMILES CCCCCC(C=CC1C(CC(=O)C1CCCCC(=O)O)O)O
Description Prostaglandin E1 (PGE1) is not a major naturally occurring prostaglandin, but it is widely administered clinically for several indications including peripheral occlusive vascular disease, erectile dysfunction and in neonatal cardiology. The metabolism of PGE1 is normally initiated by oxidation at C-15, resulting in 13,14-dihydro-15-keto PGE1 as the major metabolite. However, inhibition of this pathway or saturation by excess substrate could theoretically lead to enhanced production of 2,3-dinor metabolites, including 2,3-dinor PGE1. The biological activity of 2,3-dinor PGE1 has not been published. Cayman Chemical is a leading supplier of prostaglandins and their metabolites, and is currently the exclusive manufacturer of 2,3-dinor PGE1.
Synonyms 2,3-dinor PGE1
Reference 1.Virag, R.,Shoukry, K.,Floresco, J., et al. Intracavernous self-injection of vasoactive drugs in the treatment of impotence: 8-Year experience with 615 cases. Journal of Urology 145, 287-293 (1991).
PubChem Compound 16061101
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator